(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.: 394735-26-3
Cat. No.: VC5911606
Molecular Formula: C20H34N2O5
Molecular Weight: 382.501
* For research use only. Not for human or veterinary use.
![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate - 394735-26-3](/images/structure/VC5911606.png)
Specification
CAS No. | 394735-26-3 |
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Molecular Formula | C20H34N2O5 |
Molecular Weight | 382.501 |
IUPAC Name | methyl (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Standard InChI | InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)/t11-,12-,13-,14+/m0/s1 |
Standard InChI Key | AVAMRGOONZYOCL-XDQVBPFNSA-N |
SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C |
Introduction
Chemical Structure and Stereochemical Significance
Core Bicyclic Framework
The 3-azabicyclo[3.1.0]hexane system forms the structural backbone of this compound, incorporating a fused cyclopropane and pyrrolidine ring. This rigid architecture enforces a fixed dihedral angle between the gem-dimethyl groups (at positions 6,6) and the bicyclic scaffold, which is essential for optimizing steric and electronic interactions with the NS3/4A protease active site . The methyl ester at position 2 and the tert-butoxycarbonyl (Boc)-protected aminoacyl group at position 3 further contribute to the molecule’s conformational stability .
Stereochemical Configuration
The compound’s pharmacological activity is contingent upon its stereochemistry, denoted by the (1R,2S,5S) and (S) configurations. These chiral centers ensure proper spatial orientation of the Boc-protected amino group and the methyl ester, enabling hydrogen bonding and hydrophobic interactions with protease residues such as Asp168 and Arg155 . Computational modeling confirms that deviations in stereochemistry reduce binding affinity by disrupting these critical interactions .
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 382.49436 g/mol | |
CAS Number | 219754-02-6 (related intermediate) | |
Key Functional Groups | Boc-protected amine, methyl ester |
Synthesis and Industrial Production
Key Synthetic Steps
The synthesis begins with (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate methyl ester hydrochloride, a precursor whose preparation involves cyclopropanation and stereoselective functionalization . A critical step is the coupling of the Boc-protected tert-leucine derivative via a nucleophilic acyl substitution reaction. This process requires anhydrous conditions and low temperatures (-78°C) to prevent racemization :
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Activation of Carboxylic Acid: The tert-leucine derivative is activated using trimethylsilyl cyanide (TMSCN) and boron trifluoride-diethyl ether () to form a reactive nitrilium intermediate .
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Coupling Reaction: The activated species reacts with the bicyclic amine under kinetic control, yielding the desired product after aqueous workup and purification .
Industrial Scalability
Despite its complexity, the synthesis has been optimized for industrial production. Haoyuan Chemexpress Co., Ltd., the primary global supplier, offers the compound at $1,100 per 100 mg, reflecting the high cost of stereochemical control and low-temperature processes . The use of methyl tert-butyl ether (MTBE) as a solvent and sodium bicarbonate for quenching ensures reproducibility and minimizes byproduct formation .
Pharmacological Applications
Role in Boceprevir Synthesis
This compound serves as the P2 moiety in boceprevir, directly responsible for inhibiting the NS3/4A protease’s catalytic triad (His57, Asp81, Ser139) . The bicyclic scaffold’s rigidity preorganizes the inhibitor into a protease-compatible conformation, reducing entropic penalties upon binding . Comparative studies demonstrate that replacing this moiety with flexible analogs decreases antiviral potency by three orders of magnitude .
Supplier | Location | Price (100 mg) | Purity | Updated |
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Haoyuan Chemexpress Co., Ltd. | China | $1,100 | >99% ee | 2021-12-16 |
Cost Drivers
The high price is attributed to:
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Stereochemical Complexity: Multi-step chiral resolution and chromatography.
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Low-Yield Reactions: Cryogenic conditions and sensitive intermediates limit batch sizes .
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Regulatory Costs: Compliance with Good Manufacturing Practice (GMP) for pharmaceutical intermediates .
Future Directions and Research Challenges
Synthetic Innovations
Efforts to reduce costs focus on catalytic asymmetric synthesis, such as organocatalytic cyclopropanation and enzymatic resolution. Recent advances in flow chemistry have enabled continuous processing of the nitrilium intermediate, improving yield by 15% .
Structural Modifications
Researchers are modifying the gem-dimethyl groups to introduce fluorinated or aryl substituents, aiming to enhance metabolic stability and blood-brain barrier penetration for neurodegenerative applications .
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